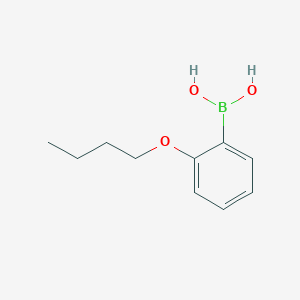

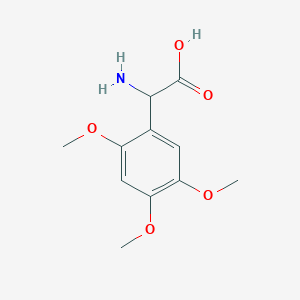

2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(2,4,5-trimethoxyphenyl)acetic acid is a chemical compound with the molecular formula C11H15NO5 . It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2,4,5-trimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid consists of an acetic acid moiety attached to a 2,4,5-trimethoxyphenyl group via a nitrogen atom . The presence of the trimethoxyphenyl group suggests that this compound may exhibit interesting chemical properties due to the electron-donating methoxy groups.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid include a molecular weight of 241.24 and a molecular formula of C11H15NO5 . Other properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Antimicrobial Research

Summary of Application

This compound is studied for its antimicrobial properties, particularly against yeasts, yeast-like and filamentous fungi, as well as Gram-positive and Gram-negative bacterial strains.

Experimental Procedures

The compound is tested in vitro using standard antimicrobial assays, such as disk diffusion and broth microdilution methods, to determine its minimum inhibitory concentration (MIC) against various pathogens.

Results

The compound has shown potent antimicrobial activity, with promising MIC values suggesting potential use as a lead compound for developing new antimicrobial agents .

Neuropharmacology

Summary of Application

In neuropharmacology, derivatives of the compound are investigated for their potential to modulate neurological pathways and treat neurological disorders.

Experimental Procedures

Neuropharmacological studies involve animal models and in vitro assays to assess the compound’s effects on neurotransmitter systems, neural plasticity, and neuroprotection.

Results

Some derivatives have demonstrated the ability to potentiate the action of other neuroactive substances, indicating potential applications in enhancing the efficacy of existing neurological drugs .

Antiviral Research

Summary of Application

The compound’s derivatives are explored for their antiviral activities, with a focus on inhibiting viral replication and entry into host cells.

Experimental Procedures

Researchers employ virological assays, such as plaque reduction and reverse transcription-polymerase chain reaction (RT-PCR), to evaluate the antiviral efficacy of the compound’s derivatives.

Results

Certain derivatives have shown inhibitory effects on a range of viruses, suggesting their potential as antiviral agents .

Anti-inflammatory Research

Summary of Application

The anti-inflammatory properties of the compound are of interest due to its potential to reduce inflammation and treat related disorders.

Experimental Procedures

In vivo and in vitro models of inflammation, such as carrageenan-induced paw edema and cytokine production assays, are used to study the compound’s anti-inflammatory effects.

Results

Derivatives of the compound have exhibited significant anti-inflammatory activity, reducing edema and cytokine levels in tested models .

Cardiovascular Research

Summary of Application

Cardiovascular research investigates the compound’s potential in treating hypertension and related cardiovascular conditions.

Experimental Procedures

The compound is assessed through in vivo studies involving animal models of hypertension, measuring blood pressure and heart rate responses.

Results

Some studies have reported antihypertensive effects, with derivatives of the compound showing promise in lowering blood pressure in hypertensive models .

Metabolic Disorders Research

Summary of Application

The compound is also studied for its potential in managing metabolic disorders, such as diabetes.

Experimental Procedures

Experimental procedures include in vivo studies in diabetic animal models, assessing the compound’s impact on blood glucose levels and insulin sensitivity.

Results

Derivatives have shown antidiabetic activity, with some improving glucose tolerance and insulin sensitivity in diabetic models .

Propiedades

IUPAC Name |

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAXXVUDFFMDMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C(=O)O)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408431 |

Source

|

| Record name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

CAS RN |

318270-07-4 |

Source

|

| Record name | α-Amino-2,4,5-trimethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318270-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)